Cas no 18406-59-2 (Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)-)

Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)- structure
18406-59-2 structure
Product Name:Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)-
CAS No:18406-59-2
MF:C13H25NSi2
MW:251.515305280685
CID:1382166
PubChem ID:616728
Update Time:2025-04-20

Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)- Chemical and Physical Properties

Names and Identifiers

    • Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)-
    • Q63409678
    • N-BENZYLBIS(TRIMETHYLSILYL)AMINE
    • N-Benzyl(trimethyl)-N-(trimethylsilyl)silanamine #
    • MISAGEOFUVTSBB-UHFFFAOYSA-N
    • 18406-59-2
    • N-Benzyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
    • DTXSID301347210
    • N,N-bis(trimethylsilyl)benzylamine
    • Benzylamine, 2TMS derivative
    • Disilazane, 2-benzyl-1,1,1,3,3,3-hexamethyl-
    • Inchi: 1S/C13H25NSi2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3
    • InChI Key: MISAGEOFUVTSBB-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)N(CC1C=CC=CC=1)[Si](C)(C)C

Computed Properties

  • Exact Mass: 251.15265
  • Monoisotopic Mass: 251.15255287g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
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